molecular formula C13H16BrN3O2 B5530660 N'-(2-bromobenzylidene)-2-(4-morpholinyl)acetohydrazide

N'-(2-bromobenzylidene)-2-(4-morpholinyl)acetohydrazide

Cat. No. B5530660
M. Wt: 326.19 g/mol
InChI Key: PIWGNIXENBCGES-OQLLNIDSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of morpholine derivatives, including N'-(2-bromobenzylidene)-2-(4-morpholinyl)acetohydrazide, often involves the use of vicinal amino alcohols, oxiranes, and aziridines as starting materials. These methods have been explored for their potential in creating biologically active substances and as catalysts in organic synthesis (Palchikov, 2013).

Molecular Structure Analysis

The molecular structure of morpholine derivatives is significant in determining their reactivity and interaction with biological systems. Studies on the modularity of cocrystals involving bromobenzamide and dicarboxylic acids have shed light on the importance of halogen interactions in these compounds, which may be relevant to understanding the molecular structure of N'-(2-bromobenzylidene)-2-(4-morpholinyl)acetohydrazide (Tothadi, Joseph, & Desiraju, 2013).

Chemical Reactions and Properties

Morpholine derivatives exhibit a wide range of chemical reactions, owing to the presence of nitrogen and oxygen in their ring structure. These reactions have been leveraged in the design of compounds with diverse pharmacological activities. The study of morpholine and pyrans derivatives highlights the potential of these compounds in pharmacology (Asif & Imran, 2019).

Physical Properties Analysis

The physical properties of morpholine derivatives like N'-(2-bromobenzylidene)-2-(4-morpholinyl)acetohydrazide, such as solubility, melting point, and boiling point, are crucial for their application in chemical synthesis and drug formulation. These properties are often determined through experimental methods and are essential for predicting the behavior of these compounds under different conditions.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and toxicity, of morpholine derivatives are influenced by their molecular structure. The presence of the morpholine moiety contributes to the compound's ability to participate in various chemical reactions, making it a valuable building block in organic synthesis and medicinal chemistry. Research on the synthesis and characterization of Schiff bases of oxazine derivatives provides insight into the chemical properties of these compounds (Chovatiya et al., 2014).

properties

IUPAC Name

N-[(E)-(2-bromophenyl)methylideneamino]-2-morpholin-4-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BrN3O2/c14-12-4-2-1-3-11(12)9-15-16-13(18)10-17-5-7-19-8-6-17/h1-4,9H,5-8,10H2,(H,16,18)/b15-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIWGNIXENBCGES-OQLLNIDSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC(=O)NN=CC2=CC=CC=C2Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1CC(=O)N/N=C/C2=CC=CC=C2Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(E)-(2-bromophenyl)methylideneamino]-2-morpholin-4-ylacetamide

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